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Compound of Interest

Compound Name: Arabinose-1-13C

Cat. No.: B117926

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Arabinose-1-13C, a stable isotope-
labeled sugar crucial for metabolic research and drug development. This document details its

synthesis, methods for determining isotopic purity, and its applications as a tracer in metabolic
flux analysis.

Quantitative Data Summary

D-Arabinose-1-13C is commercially available from several suppliers, with key quantitative
specifications summarized below. These values are critical for ensuring the accuracy and
reproducibility of experimental results.
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Property Typical Value Reference(s)
Isotopic Purity =99 atom % 13C [1112]
Chemical Purity >98% [3]

Molecular Weight 151.12 g/mol [11[2]

CAS Number 70849-23-9 [1][2]
Empirical Formula 1BCC4H100s5 [1][2]

Physical Form Solid [1112]

Optical Activity [0]20/D -103°, ¢ =4 in H20 [11[2]

Melting Point 163-165 °C [1][2]

Synthesis of D-Arabinose-1-3C

The primary method for synthesizing D-Arabinose-1-13C is the Kiliani-Fischer synthesis. This
reaction extends the carbon chain of an aldose by one carbon atom, making it ideal for
introducing a 3C label at the C1 position. The synthesis starts with the four-carbon aldose, D-
erythrose, and utilizes a 3C-labeled cyanide source.

Experimental Protocol: Kiliani-Fischer Synthesis

This protocol is a representative procedure based on established methods for synthesizing C1-
labeled aldoses.[4][5]

Step 1: Cyanohydrin Formation
e Dissolve D-erythrose in an aqueous solution.

e Add an equimolar amount of potassium cyanide-13C (K13CN). The cyanide ion acts as a
nucleophile, attacking the carbonyl carbon of D-erythrose.

e This reaction forms two epimeric cyanohydrins: D-arabinononitrile-1-13C and D-ribononitrile-
1-13C. The reaction conditions can be optimized to favor the formation of the desired
arabinose epimer.
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Step 2: Hydrolysis of the Nitrile

e The mixture of cyanohydrins is hydrolyzed, typically under basic conditions (e.g., using
sodium carbonate), followed by acidification.

o This step converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding D-
arabinonic acid-1-13C and D-ribonic acid-1-13C.

Step 3: Lactonization

e The aldonic acids are then converted to their corresponding y-lactones (five-membered
rings) through heating and removal of water. This step is crucial for the subsequent
reduction.

Step 4: Reduction to the Aldose

o The D-arabinono-1,4-lactone-1-13C is selectively reduced back to the aldehyde. A common
method for this reduction is the use of sodium amalgam (Na/Hg) in a slightly acidic solution.

» This final step yields D-Arabinose-1-13C. The product is then purified through techniques
such as recrystallization or chromatography.
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Kiliani-Fischer Synthesis Workflow for D-Arabinose-1-13C.

Determination of Isotopic Purity

Ensuring the high isotopic purity of D-Arabinose-1-13C is paramount for its use as a tracer. The
two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR)
Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is a powerful, non-destructive technique for determining the isotopic enrichment at
specific carbon positions within a molecule.

Experimental Protocol: 33C NMR for Isotopic Purity

o Sample Preparation: Dissolve a precisely weighed amount of D-Arabinose-1-13C in a suitable
deuterated solvent, such as deuterium oxide (D20).

o Data Acquisition: Acquire a quantitative 3C NMR spectrum. This involves using a long
relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration. A high-
field NMR spectrometer is recommended for better signal dispersion.

e Data Analysis:
o Integrate the signal corresponding to the C1 carbon.
o Integrate the signals of the other carbon atoms (C2-C5).

o The isotopic purity at the C1 position is calculated by comparing the integral of the C1
signal to the integrals of the other carbon signals, taking into account the natural
abundance of 13C (~1.1%).
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Workflow for Isotopic Purity Determination by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates compounds and then analyzes their
mass-to-charge ratio, allowing for the determination of isotopic enrichment.

Experimental Protocol: GC-MS for Isotopic Enrichment

» Derivatization: Sugars are not volatile and require derivatization prior to GC analysis. A
common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS)
ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

o GC Separation: The derivatized sample is injected into a gas chromatograph, where the D-
arabinose-TMS derivative is separated from other components.

o Mass Spectrometry Analysis: The separated compound enters the mass spectrometer. The
mass spectrum will show a molecular ion peak (M+) and various fragment ions. The
presence of the 13C at the C1 position will result in a mass shift of +1 for the molecular ion
and any fragments containing the C1 carbon.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b117926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: The isotopic enrichment is determined by comparing the intensities of the ion
peaks corresponding to the labeled (M+1) and unlabeled (M) species, after correcting for the
natural abundance of other isotopes (e.g., 13C, 2°Si).
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Workflow for Isotopic Enrichment Analysis by GC-MS.

Applications in Research and Drug Development

D-Arabinose-1-13C is a valuable tool for tracing the metabolic fate of pentose sugars in various
biological systems. Its primary application is in Metabolic Flux Analysis (MFA).

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or
organism. By introducing a 13C-labeled substrate like D-Arabinose-1-13C, researchers can track
the incorporation of the 13C label into downstream metabolites.[6] The pattern of *3C labeling in
these metabolites provides detailed information about the activity of different metabolic
pathways.

Example: Tracing the Pentose Phosphate Pathway (PPP)

D-arabinose can be metabolized and enter the pentose phosphate pathway (PPP), a crucial
pathway for generating NADPH and precursors for nucleotide biosynthesis. By using D-
Arabinose-1-13C, scientists can trace its conversion and entry into the PPP and subsequent
metabolic transformations. For instance, in a study of L-arabinose metabolism in yeasts, 13C-
labeled arabinose was used to elucidate the metabolic pathways, showing the production of
labeled arabitol and xylitol, and demonstrating the recycling of glucose-6-phosphate through
the oxidative PPP.[7]
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Tracing D-Arabinose-1-13C through metabolic pathways.

Drug Development

In drug development, stable isotope labeling is used to study the metabolism of drugs
(pharmacokinetics) and their effects on cellular metabolism (pharmacodynamics).[6] While
direct applications of D-Arabinose-1-13C in drug development are less documented than for
glucose, the principles of using 13C-labeled sugars are the same. For example, a drug's impact
on pentose metabolism could be assessed by administering D-Arabinose-1-13C and monitoring
for changes in the labeling patterns of downstream metabolites in the presence and absence of
the drug. This can help to identify the drug's mechanism of action and any off-target metabolic
effects.
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In conclusion, D-Arabinose-1-13C is a high-purity, stable isotope-labeled compound that is
essential for detailed investigations of pentose metabolism. The well-established methods for
its synthesis and purity analysis ensure its reliability as a tracer in sophisticated research
applications, providing valuable insights for both basic science and pharmaceutical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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